2-(acetylsulfamoyl)benzoic Acid
CAS No.:
Cat. No.: VC0005321
Molecular Formula: C9H9NO5S
Molecular Weight: 243.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9NO5S |
|---|---|
| Molecular Weight | 243.24 g/mol |
| IUPAC Name | 2-(acetylsulfamoyl)benzoic acid |
| Standard InChI | InChI=1S/C9H9NO5S/c1-6(11)10-16(14,15)8-5-3-2-4-7(8)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) |
| Standard InChI Key | ADVANFQVCYCSNR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NS(=O)(=O)C1=CC=CC=C1C(=O)O |
| Appearance | Assay:≥98%A crystalline solid |
Introduction
2-(Acetylsulfamoyl)benzoic acid is a complex organic compound featuring a benzoic acid structure substituted with an acetylsulfamoyl group at the second position. Its molecular formula is C16H14N2O6S, and it has a molecular weight of approximately 362.36 g/mol. This compound is known for its dual functionality, combining both sulfonamide and carboxylic acid groups, which contribute to its unique biological activities.
Biological Activities
2-(Acetylsulfamoyl)benzoic acid exhibits notable antimicrobial properties, primarily due to its sulfonamide moiety. It has been studied for its efficacy against various bacterial strains, showing potential in treating infections by inhibiting bacterial enzymes involved in folate metabolism. This mechanism is similar to that of traditional sulfa drugs, which have been widely used in treating bacterial infections.
Synthesis and Applications
The synthesis of 2-(acetylsulfamoyl)benzoic acid typically involves several steps, highlighting its synthetic accessibility for research and pharmaceutical applications. Its ability to inhibit bacterial growth makes it valuable in developing new therapeutic agents against resistant bacterial strains.
Comparison with Other Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(Acetylsulfamoyl)benzoic Acid | C16H14N2O6S | Contains both sulfonamide and carboxylic groups |
| 4-(Acetylsulfamoyl)benzoic Acid | C9H9NO5S | Lacks the carboxylic acid functionality |
| 2-Sulfamoylbenzoic Acid | C7H7NO4S | Simpler structure with only one sulfonamide group |
| Acetylsalicylic Acid | C9H8O4 | Known as Aspirin; primarily used as an analgesic |
Research Findings
Recent studies have highlighted the potential of 2-(acetylsulfamoyl)benzoic acid as an antimicrobial agent. Its interactions with biological systems are under investigation to better understand its pharmacodynamics and potential side effects. Additionally, there is evidence suggesting that compounds with similar structures, such as N-Acetyl-2-carboxybenzenesulfonamide, act as COX-1 and COX-2 inhibitors, which could imply anti-inflammatory properties for related compounds .
Future Directions
Further research is needed to fully explore the therapeutic potential of 2-(acetylsulfamoyl)benzoic acid, particularly in developing new antimicrobial agents and possibly anti-inflammatory compounds. Its complex structure and biological activities make it an interesting candidate for medicinal chemistry applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume